(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c22-20(6-4-15-3-5-18-19(10-15)25-14-24-18)21(11-16-7-8-23-13-16)12-17-2-1-9-26-17/h1-10,13H,11-12,14H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRHTEWGEMJCPJ-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)N(CC3=COC=C3)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N(CC3=COC=C3)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The compound has the following chemical characteristics:
- Molecular Formula : C18H17N2O4S
- Molecular Weight : 355.39 g/mol
- CAS Number : 2035003-65-5
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, particularly in anticancer and antimicrobial domains. The presence of the benzo[d][1,3]dioxole and furan moieties suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
-
Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including:
- HL-60 (Leukemia) : IC50 = 0.5 μM
- Hep3B (Hepatoma) : IC50 = 0.8 μM
- A549 (Lung Carcinoma) : IC50 = 0.7 μM
- Mechanisms of Action : The compound appears to induce apoptosis through both death receptor and mitochondrial pathways. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound, suggesting that it activates intrinsic apoptotic signaling pathways .
Structure-Activity Relationship (SAR)
The unique structure of this compound allows for diverse interactions with biological targets. The following table summarizes some structural features and their associated activities:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| (E)-Cinnamamide | Cinnamoyl group | Anti-inflammatory |
| Quercetin | Flavonoid structure | Antioxidant |
| (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-yl)acrylamide | Benzo[d][1,3]dioxole & furan rings | Anticancer |
The combination of these aromatic rings is hypothesized to enhance the compound's binding affinity to biological targets, contributing to its observed potency .
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- In Vivo Studies : Animal models treated with the compound showed significant tumor growth inhibition compared to control groups. This suggests that the compound not only exhibits in vitro cytotoxicity but also has therapeutic potential in vivo .
- Combination Therapies : Preliminary studies indicate that combining this compound with established chemotherapeutics may enhance overall efficacy and reduce resistance in cancer treatments .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide exhibit significant anticancer properties. For instance, related acrylamide compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to inhibit cell proliferation.
Case Study : A compound with structural similarities was evaluated by the National Cancer Institute (NCI) and showed promising antimitotic activity with an average growth inhibition rate of 12.53% across multiple cancer cell lines .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Research has shown that acrylamides can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing therapeutic agents for diseases linked to oxidative damage.
Antibacterial Activity
Compounds featuring similar functional groups have demonstrated antibacterial effects against a variety of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Material Science Applications
In addition to biological applications, this compound may find utility in material science:
- Polymer Chemistry : The acrylamide structure allows for incorporation into polymers, potentially enhancing properties such as flexibility and thermal stability.
- Nanotechnology : The compound could be used as a precursor for nanomaterials due to its ability to form complexes with metal ions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dual heterocyclic substituents (furan and thiophene) and the benzo[d][1,3]dioxol moiety. Below is a comparative analysis with key analogues from the literature:
Key Observations:
- Electron-Donating vs. In contrast, nitro groups (e.g., in ) reduce electron density, altering reactivity .
- Heterocyclic Substituents : Thiophene and furan substituents (target compound) introduce sulfur and oxygen heteroatoms, respectively. Thiophene’s higher electron density may improve binding to metalloenzymes, while furan’s lower polarity could influence solubility .
Bioactivity Trends
While direct bioactivity data for the target compound is absent in the evidence, structurally related compounds exhibit diverse activities:
- Anticancer Potential: Benzothiazole-containing analogues () and hydroxamate derivatives () show anticancer activity via histone deacetylase (HDAC) inhibition.
- Antimicrobial Activity : Thiophene-carboxamides () and morpholine derivatives () demonstrate Gram-positive bacterial inhibition, suggesting the target’s heterocycles may confer similar properties.
- Antioxidant Capacity : Nitric oxide scavenging assays () indicate that electron-rich aromatic systems (e.g., benzo[d][1,3]dioxol) enhance radical quenching.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
